molecular formula C10H10N4O2 B11890504 2,3-Dimethyl-6-nitroquinoxalin-5-amine CAS No. 57436-92-7

2,3-Dimethyl-6-nitroquinoxalin-5-amine

Cat. No.: B11890504
CAS No.: 57436-92-7
M. Wt: 218.21 g/mol
InChI Key: CGRRTSSFNJCXJA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of two methyl groups at positions 2 and 3, a nitro group at position 6, and an amine group at position 5 on the quinoxaline ring.

Preparation Methods

The synthesis of 2,3-Dimethyl-6-nitroquinoxalin-5-amine typically involves the reaction of 2,3-dimethylquinoxaline with nitric acid to introduce the nitro group at position 6. The amine group at position 5 can be introduced through a subsequent reaction with ammonia or an amine derivative. Industrial production methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

2,3-Dimethyl-6-nitroquinoxalin-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents.

Scientific Research Applications

2,3-Dimethyl-6-nitroquinoxalin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-nitroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and receptors, disrupting cellular processes and leading to cell death .

Comparison with Similar Compounds

2,3-Dimethyl-6-nitroquinoxalin-5-amine is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:

Properties

CAS No.

57436-92-7

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2,3-dimethyl-6-nitroquinoxalin-5-amine

InChI

InChI=1S/C10H10N4O2/c1-5-6(2)13-10-7(12-5)3-4-8(9(10)11)14(15)16/h3-4H,11H2,1-2H3

InChI Key

CGRRTSSFNJCXJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=C2N)[N+](=O)[O-])C

Origin of Product

United States

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